(-)-Dihydroguaiaretic acid

Descripción

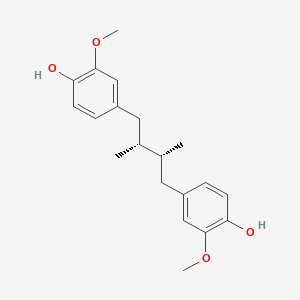

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(2R,3R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFOLUXMYYCTRR-ZIAGYGMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)O)OC)[C@H](C)CC2=CC(=C(C=C2)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124649-78-1 |

Source

|

| Record name | (-)-Dihydroguaiaretic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124649-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroguaiaretic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124649781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROGUAIARETIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8DW2Y2JBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Dihydroguaiaretic Acid: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (-)-dihydroguaiaretic acid, more commonly known as nordihydroguaiaretic acid (NDGA). It details its primary natural source, compares various extraction methodologies with quantitative data, provides detailed experimental protocols, and illustrates its inhibitory effects on key signaling pathways relevant to drug development.

Natural Sources of this compound (NDGA)

The most significant natural source of NDGA is the creosote bush (Larrea tridentata), a plant abundant in the deserts of Mexico and the southwestern United States. NDGA is a major constituent of the resinous coating on the leaves of L. tridentata, accounting for approximately 5-10% of the leaves' dry weight and up to 80% of the total phenolic compounds in the resin. This resin protects the plant from herbivores, UV radiation, and water loss. Other species of the Larrea genus also contain NDGA.

Extraction of this compound from Larrea tridentata

A variety of methods have been developed for the extraction of NDGA from L. tridentata leaves. These range from conventional solvent-based techniques to more modern, efficiency-focused methods. The choice of method can significantly impact extraction time, solvent consumption, and yield.

Comparison of Extraction Methods

The following table summarizes the quantitative data from comparative studies on different NDGA extraction methods.

| Extraction Method | Solvent | Solid:Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield (mg/g DW) | Yield (%) | Reference |

| Conventional Heat-Reflux (CER) | Methanol | 1:4 | 55-60 | 1 hour | 36.27 | ~3.6 | |

| Extraction by Ebullition (EE) | Methanol | 1:9 | Boiling | 10 min | 45.03 | ~4.5 | |

| Microwave-Assisted Extraction (MAE) | Methanol | 1:30 | 70 | 4 min | 42.87 | ~4.3 | |

| Microwave-Assisted Extraction (MAE) | 50% Methanol | 1:10 | 70 | 1 min | - | 3.79 ± 0.65 | |

| Ultrasound-Assisted Extraction (UAE) | Methanol | 1:50 | Room Temp. | 20 min | Lower than CER | - | |

| Enzyme-Assisted Extraction (EAE) | Acetate Buffer (pH 4.8) + 1% Pectinex Ultra | 1:40 | 50 | 2 hours | Lower than CER | - | |

| Solid-State Fermentation (SSF) with Aspergillus niger GH1 | - | - | - | - | 7.39 ± 0.52 | ~0.74 |

DW = Dry Weight

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison table.

2.2.1. Plant Material Preparation

-

Collect leaves of Larrea tridentata.

-

Dry the leaves in an oven at 60°C for 48 hours.

-

Grind the dried leaves into a fine powder.

2.2.2. Conventional Extraction by Reflux (CER)

-

Mix 25 g of the dried, powdered plant material with 100 mL of methanol.

-

Place the mixture in a heat-reflux apparatus.

-

Digest the mixture in a water bath for 1 hour at 55-60°C.

-

After extraction, filter the solution to separate the extract from the plant residue.

-

Concentrate the extract using a rotary evaporator.

2.2.3. Microwave-Assisted Extraction (MAE)

-

Mix 1 g of the dried, powdered plant material with 30 mL of methanol in a suitable microwave extraction vessel.

-

Irradiate the mixture for a total of 4 minutes at 800W, maintaining a temperature of approximately 70°C.

-

To prevent overheating, pause the irradiation every minute to allow the sample to cool at room temperature.

-

Alternatively, for optimal yield, use 50% methanol at a solid/liquid ratio of 1:10 (g/mL) and irradiate for 1 minute at 70°C.

-

Filter the resulting extract through a 0.45 µm membrane filter.

2.2.4. Ultrasound-Assisted Extraction (UAE)

-

Place 1 g of the dried, powdered plant material in a 100 mL glass beaker.

-

Add 50 mL of methanol to the beaker.

-

Submerge the beaker in an ultrasonic water bath.

-

Subject the sample to ultrasonic treatment for 20 minutes at room temperature.

-

Filter the extract to remove solid plant material.

2.2.5. Extraction by Ebullition (EE)

-

Mix 10 g of the dried, powdered plant material with 90 mL of methanol.

-

Boil the mixture on a hot plate for 10 minutes.

-

Filter the hot extract to separate the liquid from the solid residue.

2.2.6. Enzyme-Assisted Extraction (EAE)

-

Mix 1 g of the dried, powdered plant material with 40 mL of 0.05M sodium acetate buffer (pH 4.8).

-

Add 1% Pectinex Ultra to the mixture.

-

Shake the samples for 2 hours at 50°C in an incubator at 150 rpm.

-

Filter the extract to remove solids.

2.2.7. Solid-State Fermentation (SSF)

-

Pretreat the collected Larrea tridentata leaves by disinfecting them in a 10% (v/v) sodium hypochlorite solution, followed by drying at 50°C for 72 hours.

-

Grind the dried leaves to a particle size of less than 2 mm.

-

Use the ground plant material as a substrate for solid-state fermentation with Aspergillus niger GH1.

-

Following fermentation, extract the compounds and quantify NDGA using HPLC-MS.

Visualization of Experimental and Biological Pathways

The following diagrams, created using the DOT language, illustrate key workflows and biological signaling pathways related to NDGA.

Experimental Workflow for NDGA Extraction and Analysis

Caption: General experimental workflow for the extraction and quantification of NDGA.

NDGA Inhibition of IGF-1R and HER2 Signaling Pathways

An In-depth Technical Guide to the Mechanism of Action of Nordihydroguaiaretic Acid (NDGA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordihydroguaiaretic acid (NDGA) is a naturally occurring lignan found in the creosote bush, Larrea tridentata, with a well-documented history of medicinal use. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of NDGA, focusing on its core molecular targets and its impact on critical signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into NDGA's therapeutic potential across a spectrum of diseases, including cancer, inflammatory conditions, and viral infections. The guide summarizes key quantitative data, provides detailed experimental methodologies for pivotal assays, and presents visual representations of complex biological processes to facilitate a deeper understanding of NDGA's molecular interactions.

Core Mechanisms of Action

NDGA exerts its biological effects through a variety of mechanisms, primarily centered around its potent antioxidant and enzyme inhibitory activities. These primary actions cascade into the modulation of numerous downstream signaling pathways involved in cell growth, proliferation, inflammation, and survival.

Antioxidant Properties

NDGA is a powerful antioxidant capable of scavenging a wide range of reactive oxygen species (ROS), including peroxynitrite, singlet oxygen, and hydroxyl radicals[1]. This antioxidant capacity is largely attributed to the two catechol rings in its structure, which can donate hydrogen atoms to neutralize free radicals.

Inhibition of Lipoxygenase (LOX)

One of the most well-characterized actions of NDGA is its potent inhibition of lipoxygenases (LOX), particularly 5-lipoxygenase (5-LOX)[2][3]. By inhibiting 5-LOX, NDGA blocks the biosynthesis of leukotrienes, which are key mediators of inflammation[3]. This anti-inflammatory action is central to its therapeutic potential in a variety of inflammatory diseases.

Inhibition of Key Signaling Pathways

NDGA's therapeutic effects are intricately linked to its ability to interfere with multiple signaling cascades that are often dysregulated in disease states.

Receptor Tyrosine Kinase (RTK) Signaling

NDGA has been shown to directly inhibit the kinase activity of several receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation and survival.

-

Insulin-like Growth Factor-1 Receptor (IGF-1R): NDGA inhibits the autophosphorylation of IGF-1R, a key driver of cell growth and proliferation in many cancers[4].

-

c-erbB2/HER2/neu: This receptor, overexpressed in a significant portion of breast cancers, is another direct target of NDGA. Inhibition of HER2 phosphorylation by NDGA leads to decreased downstream signaling[4].

-

Fibroblast Growth Factor Receptor 3 (FGFR3): Activating mutations in FGFR3 are implicated in various cancers. NDGA has been demonstrated to inhibit the autophosphorylation of activated FGFR3 mutants[2].

-

Platelet-Derived Growth Factor (PDGF) Receptor: NDGA selectively inhibits PDGF receptor tyrosine phosphorylation in a dose-dependent manner[5].

The inhibition of these RTKs by NDGA disrupts downstream signaling pathways, including the PI3K/Akt and MAPK pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.

Transforming Growth Factor-β (TGF-β) Signaling

NDGA has been identified as an inhibitor of the TGF-β type I receptor, a serine/threonine kinase. This inhibition leads to a reduction in the phosphorylation of Smad2, a key downstream effector in the TGF-β pathway, thereby suppressing TGF-β-mediated transcriptional activation[6].

Arachidonic Acid Cascade

As a potent lipoxygenase inhibitor, NDGA significantly alters the arachidonic acid cascade. By blocking 5-LOX, it prevents the conversion of arachidonic acid into pro-inflammatory leukotrienes.

Transcription Factor Regulation

-

Specificity Protein 1 (Sp1): NDGA has been shown to suppress Sp1-regulated transcription. It is suggested that NDGA and its derivatives may bind to DNA, thereby preventing the interaction of the Sp1 protein and interfering with its transactivation function in gene transcription[5].

-

Signal Transducer and Activator of Transcription 3 (STAT3): NDGA can inhibit the activation of STAT3, a transcription factor implicated in numerous cancers. This inhibition occurs downstream of RTKs like FGFR3[2].

Quantitative Data on NDGA's Biological Activity

The following tables summarize the available quantitative data for the inhibitory effects of NDGA on various molecular targets and cellular processes.

Table 1: Inhibition of Enzymes by NDGA

| Enzyme | Assay Type | IC50 | Reference |

| 5-Lipoxygenase (5-LOX) | Not specified | 2 µM | [3] |

| Catechol-O-methyltransferase (COMT) | O-methylation of 4-OHE2 | 22.4 µM |

Table 2: Inhibition of Receptor Tyrosine Kinases (RTKs) by NDGA

| Receptor | Cell Line | Assay Type | IC50 / Concentration | Reference |

| IGF-1R | MCF-7 | IGF-1-stimulated tyrosine kinase activity | ≤ 10 µM | [4] |

| HER2/neu | Isolated receptor | Autophosphorylation | Similar to IGF-1R | [4] |

| FGFR3 (activated mutant) | HEK293 | Autophosphorylation | Inhibition at 30 µM | [2] |

Table 3: Effects of NDGA on Cell Growth and Proliferation

| Cell Line | Assay Type | IC50 | Reference |

| MCF-7 (breast cancer) | IGF-1 specific growth | ~30 µM | [4] |

| LAPC-4 (prostate cancer) | DHT-induced proliferation | 5 ± 1 µM | [7] |

| Lymphocytes | IL-2-independent proliferation | 2 µM | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of NDGA.

Cell Viability and Proliferation Assays (MTT/WST-1)

These colorimetric assays are used to assess the effect of NDGA on cell viability and proliferation.

-

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or WST-1) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of NDGA (and a vehicle control, typically DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of NDGA on the activity of purified or immunoprecipitated kinases.

-

Principle: The kinase phosphorylates a specific substrate in the presence of ATP. The extent of phosphorylation is measured, often using radiolabeled ATP (γ-³²P-ATP) or phospho-specific antibodies.

-

Protocol:

-

Prepare a reaction mixture containing the purified or immunoprecipitated kinase, its specific substrate, and a kinase buffer.

-

Add various concentrations of NDGA or a vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding ATP (often containing γ-³²P-ATP).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer).

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography (if using ³²P) or by Western blotting with a phospho-specific antibody.

-

Quantify the band intensity to determine the extent of kinase inhibition.

-

Western Blotting

Western blotting is used to detect changes in the phosphorylation status or expression levels of specific proteins in cells treated with NDGA.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

Treat cells with NDGA for the desired time and lyse the cells to extract proteins.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

Nordihydroguaiaretic acid is a pleiotropic molecule with a complex and multifaceted mechanism of action. Its ability to act as a potent antioxidant and a direct inhibitor of key enzymes and signaling proteins, including lipoxygenases and multiple receptor tyrosine kinases, underpins its diverse pharmacological effects. The comprehensive data and methodologies presented in this guide offer a valuable resource for the scientific community to further explore and harness the therapeutic potential of NDGA and its derivatives in the development of novel treatments for a range of human diseases. Further research is warranted to fully elucidate the intricate details of its interactions with various cellular targets and to optimize its therapeutic index for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Nordihydroguaiaretic Acid Inhibits an Activated FGFR3 Mutant, and Blocks Downstream Signaling in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nordihydroguaiaretic acid blocks IL-2-independent lymphocyte proliferation and enhances responses to PPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and c-erbB2/HER2/neu receptors and suppresses growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms and clinical applications of nordihydroguaiaretic acid (NDGA) and its derivatives: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nordihydroguaiaretic acid inhibits transforming growth factor β type 1 receptor activity and downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory Effects of Nordihydroguaiaretic acid (NDGA) on the IGF-1 Receptor and Androgen Dependent Growth of LAPC-4 Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (-)-Dihydroguaiaretic Acid: Structure, Stereoisomers, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydroguaiaretic acid, more commonly known as nordihydroguaiaretic acid (NDGA), is a lignan found in the creosote bush (Larrea tridentata). This polyphenolic compound has garnered significant interest in the scientific community for its wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the structure of this compound, its stereoisomers, and its interactions with key signaling pathways.

Chemical Structure and Stereoisomers

Nordihydroguaiaretic acid is a symmetrical molecule with the chemical formula C₁₈H₂₂O₄ and a molecular weight of approximately 302.36 g/mol .[1][2] Its IUPAC name is 4,4'-(2,3-Dimethyl-1,4-butanediyl)bis-1,2-benzenediol. The structure features two catechol rings linked by a four-carbon chain with two methyl groups at the C2 and C3 positions.

The presence of two chiral centers at C2 and C3 of the butane chain gives rise to three stereoisomers: a pair of enantiomers and a meso compound.

-

Enantiomers: These are non-superimposable mirror images of each other. They are optically active, rotating plane-polarized light in opposite directions. The levorotatory enantiomer is denoted as This compound , and the dextrorotatory as (+)-dihydroguaiaretic acid .

-

Meso Compound: This stereoisomer has a plane of symmetry and is therefore achiral and optically inactive. The meso form of dihydroguaiaretic acid is also known as masoprocol .[1]

The absolute configuration of the chiral centers determines the specific stereoisomer. While the meso form has an (R,S) or (S,R) configuration, the enantiomers are (R,R) and (S,S). The specific rotation of plane-polarized light distinguishes the enantiomers, with the (-) form rotating light to the left (levorotatory) and the (+) form to the right (dextrorotatory).

Physicochemical and Biological Properties

The stereochemistry of dihydroguaiaretic acid can influence its physical and biological properties. While data for the individual enantiomers are not extensively reported in readily available literature, the properties of the commonly used mixture or the meso form are documented.

| Property | Value | References |

| Molecular Formula | C₁₈H₂₂O₄ | [1][2] |

| Molecular Weight | 302.36 g/mol | [2] |

| Melting Point | 184-186 °C (for the mixture) | |

| Boiling Point | 526.5 °C | |

| Flash Point | 247.8 °C | |

| Solubility | Soluble in DMSO and ethanol (100 mg/ml) | [2] |

| IC₅₀ (FGFR1) | ~1.4 µM (for an analog) | |

| IC₅₀ (H-69 small cell lung cancer) | ~3-5 µM |

Experimental Protocols

Synthesis of Nordihydroguaiaretic Acid (General Method)

A common synthetic route to nordihydroguaiaretic acid involves the demethylation of 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane.

Materials:

-

1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane

-

47% Hydrobromic acid

-

Nitrogen gas

-

Acetic acid (45%)

Procedure:

-

To a reaction flask, add 17.92 g (50 mmol) of 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane.

-

Under a nitrogen atmosphere, add 110 mL of 47% aqueous hydrobromic acid.

-

Seal the reaction vessel and heat to 126 °C with magnetic stirring for 10 hours.

-

After the reaction is complete, cool the mixture to 0-5 °C and stir overnight.

-

Dilute the reaction mixture with 300 mL of water while stirring, which will cause a solid to precipitate.

-

Collect the precipitated solid by suction filtration and wash the filter cake with 50 mL of water.

-

Recrystallize the crude product from 45% acetic acid to obtain needle-like crystals.

-

Dry the purified product under reduced pressure at 65 °C for 4 hours. This procedure typically yields a product with a purity of over 99% as determined by HPLC.

Separation of Stereoisomers (General Approach)

The separation of the stereoisomers of dihydroguaiaretic acid (the meso form and the two enantiomers) can be achieved using chiral high-performance liquid chromatography (HPLC).

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus enabling their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution.

General HPLC Method for Dihydroguaiaretic Acid Analysis: A reverse-phase HPLC method can be used for the analysis of nordihydroguaiaretic acid.

-

Column: Newcrom R1 HPLC column.[3]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid (for Mass-Spec compatibility).[3]

-

Detection: UV detector at an appropriate wavelength.

For preparative separation of stereoisomers, a chiral column would be required, and the method would need to be optimized for resolution and loading capacity. Common chiral stationary phases are based on polysaccharides (e.g., cellulose or amylose derivatives) or proteins. The mobile phase typically consists of a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol).

Signaling Pathways and Mechanisms of Action

Nordihydroguaiaretic acid exerts its biological effects by modulating various signaling pathways. Its primary mechanisms of action include the inhibition of lipoxygenase and receptor tyrosine kinases.

Inhibition of Lipoxygenase Pathway

NDGA is a well-established inhibitor of lipoxygenases (LOXs), enzymes that play a crucial role in the metabolism of arachidonic acid to produce inflammatory mediators such as leukotrienes. By inhibiting LOXs, NDGA reduces the production of these pro-inflammatory molecules, contributing to its anti-inflammatory effects.

Caption: Inhibition of the Lipoxygenase Pathway by this compound.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

NDGA has been shown to inhibit the activity of several receptor tyrosine kinases (RTKs) that are often overactive in cancer cells. These include the Insulin-like Growth Factor-1 Receptor (IGF-1R), Human Epidermal Growth Factor Receptor 2 (HER2/neu), and Fibroblast Growth Factor Receptor 3 (FGFR3). Inhibition of these receptors blocks downstream signaling cascades that promote cell proliferation, survival, and migration.

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by this compound.

Conclusion

This compound is a fascinating natural product with a rich stereochemistry and a diverse range of biological activities. Its ability to inhibit key inflammatory and oncogenic signaling pathways makes it a promising lead compound for the development of new therapeutic agents. Further research into the specific activities of its individual stereoisomers and the development of efficient separation and synthetic protocols will be crucial for fully realizing its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals working with this important molecule.

References

The Biosynthesis of Lignans in Larrea tridentata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of lignans in Larrea tridentata (the Creosote Bush), with a particular focus on the formation of nordihydroguaiaretic acid (NDGA) and related compounds. This document details the key enzymatic steps, presents available quantitative data, and outlines relevant experimental protocols to support further research and development in this field.

Introduction

Larrea tridentata is a desert shrub renowned for its production of a diverse array of lignans, many of which exhibit potent biological activities, including antioxidant, antiviral, and anticancer properties.[1] The most notable of these is nordihydroguaiaretic acid (NDGA), a powerful antioxidant.[1] Understanding the biosynthetic pathway of these valuable compounds is crucial for their potential biotechnological production and for the development of novel therapeutic agents. This guide synthesizes the current knowledge on the enzymatic reactions and molecular players involved in the formation of lignans in this resilient plant species.

The Phenylpropanoid Pathway: The Gateway to Lignan Biosynthesis

The journey to lignan synthesis in Larrea tridentata begins with the general phenylpropanoid pathway, which is responsible for producing the monolignol precursors. While a comprehensive, validated list of all the genes involved in this pathway in L. tridentata is not yet available, transcriptome analyses have identified numerous candidate genes encoding the key enzymes. It is important to note that a significant portion of the publicly available transcriptomic data for L. tridentata comes from a study that has since been retracted due to concerns about authorship, competing interests, and peer review.[1] Therefore, the gene list should be considered putative and requires further experimental validation.

The initial steps of the phenylpropanoid pathway are well-established in plants and are presumed to be conserved in L. tridentata. This pathway converts L-phenylalanine into various hydroxycinnamoyl-CoA esters, which are the foundational building blocks for a wide range of secondary metabolites, including lignans.

The Core Lignan Biosynthetic Pathway in Larrea tridentata

The central steps of lignan biosynthesis in Larrea tridentata diverge from the canonical pathways observed in many other plant species. A pivotal study by Cho et al. (2003) elucidated a proposed pathway involving the regio- and enantio-specific coupling and subsequent modification of allylphenol precursors, rather than the more common monolignols like coniferyl alcohol.[1]

The Role of (+)-Larreatricin Hydroxylase

A key enzyme in this pathway is (+)-Larreatricin Hydroxylase, an enantio-specific polyphenol oxidase (PPO). This enzyme is central to the biosynthesis of several 8-8' linked lignans in the creosote bush.[1] It specifically catalyzes the hydroxylation of (+)-larreatricin to (+)-3'-hydroxylarreatricin.[1] The corresponding (-)-enantiomer is not a substrate for this enzyme, highlighting the high degree of stereochemical control in the pathway.[1]

Proposed Biosynthetic Scheme

The proposed biosynthetic pathway, based on the findings of Cho et al. (2003), is initiated by the coupling of allylphenol precursors, leading to the formation of various dibenzyltetrahydrofuran and dibenzylbutane lignans. The subsequent enzymatic modifications, including hydroxylation and potential reductions and demethylations, give rise to the diversity of lignans found in Larrea tridentata. The final steps leading to the formation of NDGA are hypothesized to involve further enzymatic conversions of the hydroxylated intermediates.

Figure 1. Proposed biosynthetic pathway of lignans in Larrea tridentata.

Quantitative Data

The available quantitative data for the lignan biosynthetic pathway in Larrea tridentata is primarily centered on the purification and characterization of (+)-Larreatricin Hydroxylase and the concentration of the final product, NDGA.

Purification of (+)-Larreatricin Hydroxylase

The following table summarizes the purification of the enantio-specific polyphenol oxidase from L. tridentata as reported by Cho et al. (2003).[1]

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (-fold) |

| Crude Extract | 2,800 | 1,400 | 0.5 | 100 | 1 |

| (NH₄)₂SO₄ Precipitation | 980 | 1,176 | 1.2 | 84 | 2.4 |

| Phenyl-Sepharose | 112 | 896 | 8 | 64 | 16 |

| DEAE-Cellulose | 21 | 700 | 33.3 | 50 | 67 |

| Hydroxyapatite | 2.1 | 420 | 200 | 30 | 400 |

| Gel Filtration | 0.2 | 170 | 850 | 12 | 1700 |

Concentration of Nordihydroguaiaretic Acid (NDGA)

The concentration of NDGA in the leaves of Larrea tridentata can vary, but it is a major component of the resinous exudate.

| Compound | Plant Part | Concentration Range | Reference |

| Nordihydroguaiaretic Acid (NDGA) | Leaves (dry weight) | 5-10% | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of lignan biosynthesis in Larrea tridentata, based on published methods.

Extraction and Purification of (+)-Larreatricin Hydroxylase

This protocol is adapted from the methods described by Cho et al. (2003) for the purification of the enantio-specific polyphenol oxidase.[1]

1. Plant Material and Crude Extract Preparation:

-

Harvest young leaves and stems of Larrea tridentata.

-

Freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Homogenize the powder in a buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM ascorbic acid, 1 mM PMSF, and 10% (w/v) polyvinylpolypyrrolidone.

-

Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes.

-

Collect the supernatant as the crude extract.

2. Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract to achieve 40-80% saturation.

-

Stir for 30 minutes and then centrifuge at 10,000 x g for 20 minutes.

-

Resuspend the pellet in a minimal volume of 50 mM Tris-HCl (pH 7.5) and dialyze against the same buffer.

3. Chromatographic Steps:

-

Phenyl-Sepharose Chromatography: Load the dialyzed protein solution onto a Phenyl-Sepharose column equilibrated with 50 mM Tris-HCl (pH 7.5) containing 1 M (NH₄)₂SO₄. Elute with a decreasing linear gradient of (NH₄)₂SO₄ (1 to 0 M).

-

DEAE-Cellulose Chromatography: Pool the active fractions and apply to a DEAE-cellulose column equilibrated with 50 mM Tris-HCl (pH 7.5). Elute with a linear gradient of NaCl (0 to 0.5 M).

-

Hydroxyapatite Chromatography: Apply the active fractions from the DEAE column to a hydroxyapatite column equilibrated with 10 mM potassium phosphate buffer (pH 7.0). Elute with an increasing linear gradient of potassium phosphate (10 to 500 mM).

-

Gel Filtration Chromatography: Concentrate the active fractions and apply to a Sephacryl S-200 gel filtration column equilibrated with 50 mM Tris-HCl (pH 7.5) containing 150 mM NaCl.

Figure 2. Experimental workflow for the purification of (+)-Larreatricin Hydroxylase.

Enzyme Activity Assay for Polyphenol Oxidase

This is a generalized spectrophotometric assay protocol for measuring the activity of polyphenol oxidase, which can be adapted for the specific substrates found in Larrea tridentata.

1. Reagents:

-

100 mM Sodium phosphate buffer (pH 6.5).

-

10 mM Substrate solution (e.g., (+)-larreatricin, catechol, or other phenolic substrates) in the appropriate buffer.

-

Enzyme preparation (purified or crude extract).

2. Assay Procedure:

-

In a 1 ml cuvette, combine 900 µl of sodium phosphate buffer and 50 µl of the substrate solution.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding 50 µl of the enzyme preparation and mix immediately.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 420 nm for the oxidation of catechol) for 5-10 minutes using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

3. Calculation of Enzyme Activity:

-

One unit of enzyme activity is typically defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute under the specified conditions.

-

Specific activity is expressed as units of enzyme activity per milligram of protein.

Conclusion and Future Directions

The biosynthesis of lignans in Larrea tridentata represents a fascinating and important area of plant biochemistry. The identification of an enantio-specific polyphenol oxidase highlights the unique enzymatic machinery that has evolved in this desert plant. While the core pathway has been proposed, further research is needed to fully elucidate the final steps leading to the formation of NDGA and other bioactive lignans. The identification and characterization of the reductases and demethylases involved in these terminal steps will be crucial. Furthermore, a thorough and validated transcriptomic and proteomic analysis will provide a more complete picture of the genes and enzymes involved in the entire pathway. This knowledge will be invaluable for metabolic engineering efforts aimed at the sustainable production of these medicinally important compounds.

References

An In-depth Technical Guide on the Antioxidant and Anti-inflammatory Properties of Nordihydroguaiaretic Acid (NDGA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nordihydroguaiaretic acid (NDGA) is a naturally occurring lignan found in the creosote bush (Larrea tridentata).[1][2] This polyphenolic compound has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental evaluation of NDGA. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of NDGA's therapeutic potential.

Core Properties of NDGA

NDGA's biological activities are largely attributed to its unique chemical structure, which features two catechol rings.[1] These moieties confer potent antioxidant capabilities through the scavenging of reactive oxygen species (ROS).[1] Furthermore, NDGA exhibits robust anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade, most notably lipoxygenases (LOX).[2][3]

Quantitative Data on NDGA's Bioactivity

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory properties of NDGA, providing a comparative reference for its efficacy.

Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of NDGA

| Assay/Target | Cell Line/System | IC50 Value | Reference(s) |

| 5-Lipoxygenase (5-LOX) Inhibition | P388 cells | 8 µM | [1] |

| 15-Lipoxygenase (15-LOX) Inhibition | - | 3.8 µM | [2] |

| Inhibition of TNFα-induced Microglia Activation | Walker EOC-20 microglia | 8 ± 3 µM | |

| Inhibition of IL-2 Independent Lymphocyte Proliferation | Human lymphocytes | 2 µM | [3] |

| Inhibition of IL-2 Receptor Expression | Human lymphocytes | 8 µM | [3] |

Table 2: In Vivo Anti-inflammatory and Lifespan-extending Dosages of NDGA

| Animal Model | Dosage | Effect | Reference(s) |

| G93A-SOD1 Transgenic Mice (ALS model) | 2500 ppm in diet | Extended lifespan and slowed motor dysfunction | |

| Male Mice | 2.5 g/kg in diet | 12% increase in median lifespan | [5] |

| Female ICR Mice | 1 µM oral treatment for 7 days | Pre-infection treatment against Brucella abortus | [6] |

Signaling Pathways Modulated by NDGA

NDGA exerts its antioxidant and anti-inflammatory effects through the modulation of several key signaling pathways.

Lipoxygenase (LOX) Inhibition Pathway

NDGA is a well-established inhibitor of lipoxygenase enzymes, which are critical in the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid. By inhibiting LOX, NDGA effectively reduces the production of these inflammatory mediators.

Nrf2 Antioxidant Response Pathway

NDGA activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a primary regulator of endogenous antioxidant responses. This activation leads to the transcription of numerous antioxidant and cytoprotective genes.

Protease-Activated Receptor 2 (PAR2) Antagonism

NDGA has been shown to act as an antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation and pain signaling. By blocking PAR2, NDGA can mitigate inflammatory responses initiated by proteases.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to evaluate the antioxidant and anti-inflammatory properties of NDGA.

In Vitro Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Reagents and Materials:

-

DPPH solution (typically 0.1 mM in methanol)

-

NDGA stock solution (in a suitable solvent like methanol or DMSO)

-

Methanol

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of NDGA in methanol.

-

In a 96-well plate, add a fixed volume of DPPH solution to each well.

-

Add an equal volume of the NDGA dilutions to the wells.

-

A control well should contain DPPH solution and methanol without NDGA. A blank well should contain methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of NDGA required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of NDGA.

-

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagents and Materials:

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

NDGA stock solution

-

Ethanol or phosphate-buffered saline (PBS)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of NDGA.

-

In a 96-well plate, add a small volume of the NDGA dilutions.

-

Add a larger, fixed volume of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

In Vivo Anti-inflammatory Activity Assay

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents.

-

Animals:

-

Male Wistar rats or Swiss albino mice.

-

-

Reagents and Materials:

-

Carrageenan (typically 1% w/v in sterile saline)

-

NDGA solution/suspension for administration (e.g., in saline with a suitable vehicle)

-

Positive control (e.g., Indomethacin)

-

Pletysmometer or digital calipers

-

-

Procedure:

-

Acclimatize the animals to the experimental conditions.

-

Measure the initial paw volume of the right hind paw of each animal.

-

Administer NDGA (various doses), the vehicle (control), or the positive control to different groups of animals via an appropriate route (e.g., intraperitoneal, oral).

-

After a set pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage inhibition of edema is calculated for each treated group compared to the control group.

-

Cellular Mechanism Assays

This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation by NDGA.

-

Cell Line:

-

A suitable cell line, e.g., HepG2 or primary cells.

-

-

Reagents and Materials:

-

NDGA solution

-

Cell culture medium and supplements

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against Nrf2

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on coverslips in a culture plate and allow them to adhere.

-

Treat the cells with NDGA at various concentrations for a specified time. Include an untreated control.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-Nrf2 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope. Increased fluorescence in the nuclear region of NDGA-treated cells compared to controls indicates Nrf2 translocation.

-

Conclusion

NDGA is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its multifaceted mechanism of action, involving direct ROS scavenging, inhibition of pro-inflammatory enzymes like LOX, and activation of the endogenous Nrf2 antioxidant pathway, makes it a compelling candidate for further investigation in the context of various inflammatory and oxidative stress-related diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of NDGA.

Workflow and Logical Relationships

The following diagram illustrates the workflow for investigating the antioxidant and anti-inflammatory properties of NDGA.

References

- 1. researchgate.net [researchgate.net]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. inotiv.com [inotiv.com]

- 5. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of (-)-Dihydroguaiaretic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydroguaiaretic acid, more commonly known as Nordihydroguaiaretic acid (NDGA), is a naturally occurring lignan found in the creosote bush (Larrea tridentata).[1] Traditionally used in herbal medicine, NDGA has garnered significant attention from the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of NDGA, with a focus on its mechanisms of action, quantitative data from key experiments, detailed experimental protocols, and visualization of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Pharmacological Activities

NDGA exhibits a broad spectrum of biological effects, primarily attributed to its antioxidant, anti-inflammatory, anti-cancer, and antiviral properties. These activities stem from its ability to interact with various molecular targets and modulate key cellular signaling pathways.

Antioxidant Activity

NDGA is a potent antioxidant, a property conferred by its catechol structure, which allows it to effectively scavenge a variety of reactive oxygen species (ROS).

Anti-inflammatory Activity

The anti-inflammatory effects of NDGA are largely mediated through its potent inhibition of lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.

Anti-Cancer Activity

NDGA has demonstrated significant anti-cancer effects in a range of cancer cell lines. Its mechanisms of action are multifaceted and include the inhibition of receptor tyrosine kinases (RTKs), induction of apoptosis, and modulation of stress-activated protein kinase pathways.[2]

Antiviral Activity

Emerging research has highlighted the potential of NDGA as an antiviral agent against various viruses.

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacological activities of this compound.

| Target Enzyme | Species/Assay System | IC50 | Reference |

| 5-Lipoxygenase | Human | 0.097 µM | [1] |

| 5-Lipoxygenase | Not Specified | 8 µM | [3] |

| Cytochrome P-450 (Aryl Hydrocarbon Hydroxylase) | Rat Hepatic Microsomes (3-MC-pretreated) | 4.1 x 10⁻⁵ M | [4] |

| Cytochrome P-450 (Ethoxyresorufin O-deethylase) | Rat Hepatic Microsomes (3-MC-pretreated) | 13.1 x 10⁻⁵ M | [4] |

Table 1: Enzyme Inhibition Data for this compound

| Cell Line | Cancer Type | Assay | IC50 | Reference | | --- | --- | --- | --- | | Various Lung Cancer Cell Lines (H1975, H358, Calu-1, A549, SKLU-1, H2228) | Non-Small-Cell Lung Cancer | PI Assay | 15-45 µM |[2] | | HTB-26 | Breast Cancer | Crystal Violet Assay | 10-50 µM |[5] | | PC-3 | Pancreatic Cancer | Crystal Violet Assay | 10-50 µM |[5] | | HepG2 | Hepatocellular Carcinoma | Crystal Violet Assay | 10-50 µM |[5] | | MCF-7 | Breast Cancer | Not Specified | ~30 µM |[6] |

Table 2: In Vitro Anti-Cancer Activity of this compound

Key Signaling Pathways Modulated by this compound

NDGA exerts its pharmacological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

NDGA has been shown to inhibit the activity of several receptor tyrosine kinases, including the Insulin-like Growth Factor-1 Receptor (IGF-1R), Human Epidermal Growth Factor Receptor 2 (HER2/neu), Fibroblast Growth Factor Receptor 3 (FGFR3), and Transforming Growth Factor-beta (TGF-β) Type I Receptor. This inhibition blocks downstream signaling cascades that are crucial for cancer cell proliferation and survival.

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling by NDGA.

Activation of JNK and p38 MAPK Signaling Pathway

NDGA has been observed to induce apoptosis in cancer cells, an effect that is associated with the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways are key regulators of cellular responses to stress.

Caption: Activation of JNK and p38 MAPK Pathways by NDGA.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological profile.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay spectrophotometrically measures the ability of NDGA to inhibit the activity of 5-lipoxygenase.

Materials:

-

Soybean lipoxygenase solution (prepared daily in potassium phosphate buffer, pH 9.0)

-

Sodium linoleate (100 µM in phosphate buffer)

-

This compound (NDGA) stock solution (in DMSO)

-

UV/Visible Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 2.0 ml of sodium linoleate solution in a cuvette.

-

Add a specific aliquot (e.g., 30 µl) of the NDGA stock solution to the cuvette to achieve the desired final concentration. A control cuvette should receive the same volume of DMSO.

-

Initiate the reaction by adding an aliquot (e.g., 50 µl) of the soybean lipoxygenase solution.

-

Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, 13-hydroperoxy linoleic acid.

-

Determine the initial reaction rate from the linear portion of the absorbance versus time curve.

-

Calculate the percentage inhibition of the enzyme activity by comparing the initial rate in the presence of NDGA to the control.

In Vitro Receptor Tyrosine Kinase (RTK) Assay

This assay determines the direct inhibitory effect of NDGA on the kinase activity of specific RTKs.

Materials:

-

Immunoprecipitated and purified RTK (e.g., IGF-1R, HER2/neu, FGFR3)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP (as a phosphate donor)

-

Specific peptide substrate for the RTK

-

This compound (NDGA) stock solution (in DMSO)

-

Method for detecting phosphorylation (e.g., radioactive [γ-³²P]ATP incorporation, phospho-specific antibodies for Western blotting, or a luminescence-based assay like ADP-Glo™).

Procedure (using ADP-Glo™ Kinase Assay as an example for IGF1R):

-

Set up the kinase reaction in a 96-well plate by combining the purified IGF1R enzyme, the peptide substrate, and varying concentrations of NDGA in the kinase buffer.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP formed and thus to the kinase activity.

-

Calculate the percentage inhibition of kinase activity by NDGA compared to the vehicle control.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of NDGA on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

This compound (NDGA) stock solution (in sterile DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of NDGA (typically in a serial dilution) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

-

After the treatment period, add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value of NDGA.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with NDGA.

Materials:

-

Cancer cell line treated with NDGA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in the cancer cells by treating them with the desired concentration of NDGA for a specific time. Include untreated control cells.

-

Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/ml.

-

Transfer 100 µl of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µl of Annexin V-FITC and 5 µl of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µl of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blot Analysis for JNK and p38 MAPK Activation

This technique is used to detect the phosphorylation (activation) of JNK and p38 MAPK in cells treated with NDGA.

Materials:

-

Cancer cells treated with NDGA

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and control cells in lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (e.g., anti-phospho-JNK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for total JNK, total p38, and the loading control to ensure equal protein loading and to determine the relative levels of phosphorylation.

Conclusion

This compound is a promising natural compound with a rich pharmacological profile. Its multifaceted mechanisms of action, including potent antioxidant, anti-inflammatory, and anti-cancer activities, make it a compelling candidate for further investigation and drug development. This technical guide has provided a detailed overview of its pharmacological properties, supported by quantitative data, experimental protocols, and visualizations of key signaling pathways. It is anticipated that this comprehensive resource will facilitate future research into the therapeutic potential of NDGA and its derivatives.

References

- 1. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nordihydroguaiaretic acid, an inhibitor of lipoxygenase, also inhibits cytochrome P-450-mediated monooxygenase activity in rat epidermal and hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and c-erbB2/HER2/neu receptors and suppresses growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Nordihydroguaiaretic Acid (NDGA) as a Lipoxygenase (LOX) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nordihydroguaiaretic acid (NDGA) is a naturally occurring lignan found in the creosote bush (Larrea tridentata) that has garnered significant scientific interest for its potent inhibitory activity against lipoxygenase (LOX) enzymes.[1] These enzymes are critical mediators in the biosynthesis of leukotrienes and other lipid signaling molecules that drive inflammatory responses.[2][3] This technical guide provides an in-depth overview of NDGA as a LOX inhibitor, detailing its mechanism of action, inhibitory profile, relevant experimental protocols, and its role in modulating key signaling pathways. While NDGA is a powerful research tool, its clinical application has been hampered by off-target effects and toxicity, which are also discussed.[4][5]

Introduction to Lipoxygenases (LOXs)

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the hydroperoxidation of polyunsaturated fatty acids like arachidonic acid (AA).[6] In mammals, the primary LOX isoforms are 5-LOX, 12-LOX, and 15-LOX, named for the carbon position on the arachidonic acid backbone where they introduce molecular oxygen. The products of these reactions, hydroperoxyeicosatetraenoic acids (HPETEs), are subsequently converted into potent biological mediators, including leukotrienes and lipoxins.[2] These eicosanoids are deeply involved in the pathophysiology of numerous inflammatory diseases, such as asthma, arthritis, and atherosclerosis, making LOX enzymes attractive therapeutic targets.[2][7]

NDGA: A Pan-Lipoxygenase Inhibitor

NDGA is a well-established, broad-spectrum inhibitor of LOX enzymes.[8] Its inhibitory activity is not specific to a single isoform but affects 5-LOX, 12-LOX, and 15-LOX. This characteristic makes it a valuable tool for studying the overall contribution of LOX pathways in various biological systems.

Mechanism of Action

NDGA functions primarily as a redox-active inhibitor. The catalytic activity of LOX enzymes depends on a redox cycle of the non-heme iron atom in the active site, which shuttles between its ferric (Fe³⁺) and ferrous (Fe²⁺) states.[9]

-

Enzyme Activation: The catalytic cycle begins with the active site iron in the ferric (Fe³⁺) state, which abstracts a hydrogen atom from the substrate (e.g., arachidonic acid). This reduces the iron to the ferrous (Fe²⁺) state and generates a substrate radical.[9]

-

Oxygenation: Molecular oxygen then inserts into the substrate radical to form a peroxyl radical.[9]

-

Product Formation & Regeneration: The peroxyl radical is reduced to a hydroperoxide anion, and the iron is re-oxidized back to the active Fe³⁺ state, ready for the next catalytic cycle.[9]

NDGA, with its two catechol rings, possesses potent antioxidant properties. It interrupts this catalytic cycle by reducing the active site iron from the catalytically active Fe³⁺ state to the inactive Fe²⁺ state, thereby preventing the initial hydrogen abstraction step and inactivating the enzyme.[9] This mechanism classifies NDGA as a reductive, non-competitive inhibitor.

Below is a diagram illustrating the LOX catalytic cycle and the inhibitory action of NDGA.

Quantitative Inhibitory Data

NDGA exhibits potent inhibition across different LOX isoforms, typically in the low micromolar to nanomolar range. The half-maximal inhibitory concentration (IC₅₀) values can vary depending on the specific assay conditions, enzyme source, and substrate used.

| LOX Isoform | Enzyme Source | IC₅₀ Value | Notes |

| 5-LOX | Human Neutrophils | < 10 µM | Effective in cell-based assays.[10] |

| 5-LOX | Human Recombinant | 0.1 - 10 µM | Concentration-dependent inhibition observed.[10] |

| 12/15-LOX | Rat Cortical Neurons | Not specified | Prevents neuronal apoptosis through inhibition.[11] |

| Pan-LOX | General | ~2 µM | IC₅₀ for inhibiting IL-2-independent proliferation.[12] |

Note: The table summarizes representative data. Exact IC₅₀ values are highly dependent on experimental conditions.

Key Signaling Pathway: The Arachidonic Acid Cascade

The primary pathway influenced by NDGA's LOX inhibitory action is the arachidonic acid (AA) cascade. This cascade is a central hub for generating inflammatory mediators.

-

AA Release: Upon cellular stimulation (e.g., by cytokines, growth factors), phospholipase A₂ (PLA₂) enzymes cleave AA from membrane phospholipids.[2][13]

-

Enzymatic Conversion: Free AA is then metabolized by two major enzymatic pathways:

-

NDGA's Point of Intervention: NDGA directly inhibits the 5-LOX, 12-LOX, and 15-LOX enzymes, thereby blocking the production of all downstream leukotrienes and related metabolites from this branch of the cascade.[9]

The following diagram outlines the arachidonic acid cascade and highlights the inhibitory role of NDGA.

Experimental Protocols

Spectrophotometric Assay for LOX Inhibition

This common in vitro method measures the formation of a conjugated diene hydroperoxide product, which absorbs light at 234 nm.

Objective: To determine the IC₅₀ of NDGA for a specific LOX isoform (e.g., soybean 15-LOX).

Materials:

-

Purified LOX enzyme (e.g., soybean lipoxidase, Sigma-Aldrich)

-

Substrate: Linoleic acid or arachidonic acid

-

Buffer: 0.1 M Sodium Phosphate Buffer or 0.2 M Borate Buffer (pH 8.0-9.0)[14][15]

-

NDGA stock solution (in DMSO or ethanol)

-

UV-Vis Spectrophotometer and quartz cuvettes

-

DMSO (for control and inhibitor dilution)

Procedure:

-

Reagent Preparation:

-

Assay Protocol:

-

Set the spectrophotometer to read absorbance at 234 nm at a controlled temperature (e.g., 25°C).[14]

-

Control Reaction: In a cuvette, mix buffer, a small volume of DMSO (equivalent to the inhibitor volume), and the enzyme solution. Incubate for 5-10 minutes.[14][16]

-

Inhibitor Reaction: In separate cuvettes, mix buffer, the NDGA dilution, and the enzyme solution. Incubate for 5-10 minutes.

-

Reaction Initiation: To initiate the reaction, rapidly add the substrate solution to the cuvette and mix immediately.

-

Data Acquisition: Record the increase in absorbance at 234 nm over a set period (e.g., 3-5 minutes).[15][16] The rate of reaction is the slope of the linear portion of the curve (ΔAbs/min).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each NDGA concentration using the formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100[17]

-

Plot the % Inhibition against the logarithm of the NDGA concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve (the concentration of NDGA that causes 50% inhibition).

-

The workflow for this protocol is visualized below.

Limitations, Toxicity, and Off-Target Effects

While NDGA is an invaluable research tool, its development as a clinical therapeutic has been significantly hindered.

-

Toxicity: Prolonged use or high doses of NDGA have been associated with significant liver and kidney toxicity.[4][5] Some studies suggest it can have pro-oxidant activity under certain conditions, leading to oxidative stress and cellular damage.[18]

-

Lack of Specificity: As a pan-LOX inhibitor, NDGA cannot be used to dissect the specific roles of individual LOX isoforms (5-LOX vs. 12-LOX vs. 15-LOX).

-

Off-Target Effects: NDGA is known to interact with multiple other cellular targets beyond LOX enzymes. These include:

These off-target effects mean that cellular responses observed upon treatment with NDGA cannot be solely attributed to LOX inhibition without further validation using more specific inhibitors or genetic knockdown approaches.[21]

Conclusion

NDGA remains a cornerstone compound for studying the biological roles of lipoxygenase pathways. Its potent, redox-based mechanism of inhibition provides a reliable means to block the production of leukotrienes and other lipid mediators in experimental settings. However, for professionals in drug development, NDGA serves more as a lead compound and a benchmark than a direct therapeutic candidate. Its significant toxicity and promiscuous binding profile underscore the need for developing more specific and safer LOX inhibitors. Future research will likely focus on leveraging the structural backbone of NDGA to design analogs with improved isoform selectivity and a more favorable safety profile.[4][19]

References

- 1. researchgate.net [researchgate.net]

- 2. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. abcam.com [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. researchgate.net [researchgate.net]

- 10. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nordihydroguaiaretic acid blocks IL-2-independent lymphocyte proliferation and enhances responses to PPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Arachidonic Acid Pathway.ppt.pptx [slideshare.net]

- 14. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. researchgate.net [researchgate.net]

- 17. sphinxsai.com [sphinxsai.com]

- 18. Prooxidant activity and toxicity of nordihydroguaiaretic acid in clone-9 rat hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of IGF-1R and Lipoxygenase by Nordihydroguaiaretic Acid (NDGA) Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and c-erbB2/HER2/neu receptors and suppresses growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nordihydroguaiaretic acid, an inhibitor of lipoxygenase, also inhibits cytochrome P-450-mediated monooxygenase activity in rat epidermal and hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Nordihydroguaiaretic acid inhibits voltage-activated Ca2+ currents independently of lipoxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Classic Phytochemical Antioxidant and Lipoxygenase Inhibitor, Nordihydroguaiaretic Acid, Activates Phospholipase D through Oxidant Signaling and Tyrosine Phosphorylation Leading to Cytotoxicity in Lung Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular targets of nordihydroguaiaretic acid

An In-depth Technical Guide to the Molecular Targets of Nordihydroguaiaretic Acid (NDGA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordihydroguaiaretic acid (NDGA) is a lignan rich in polyphenols, primarily isolated from the creosote bush (Larrea tridentata).[1] With a long history in traditional medicine, NDGA has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[2][3] This technical guide provides a comprehensive overview of the molecular targets of NDGA, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.

Quantitative Data: Inhibitory Activities of NDGA

The following tables summarize the inhibitory concentrations (IC₅₀) of NDGA against various molecular targets. This data has been compiled from multiple in vitro studies and provides a quantitative basis for understanding the potency of NDGA.

Table 1: Lipoxygenase (LOX) Inhibition

| Target Enzyme | IC₅₀ (µM) | Source/Cell Type | Reference(s) |

| 5-Lipoxygenase (5-LOX) | 8 | Not Specified | [4] |

| 5-Lipoxygenase (5-LOX) | 8 ± 3 | Microglia | [2] |

| Human 5-Lipoxygenase | 0.097 | Not Specified | [5] |

| Arachidonate 5-lipoxygenase (5-LOX) | 0.8 | Leukocytes | [5] |

| Arachidonate 5-lipoxygenase (5-LOX) | 2.3 | Nucleated platelets | [5] |

| Arachidonate 5-lipoxygenase (5-LOX) | 0.91 | Rabbit reticulocytes | [5] |

| Arachidonate 12-lipoxygenase (12-LOX) | 2.6 | SF9 cells | [5] |

| Arachidonate 12-lipoxygenase (12-LOX) | 3-5 | Human platelets | [5] |

| Arachidonate 12-lipoxygenase (12-LOX) | 1.6 | Nucleated platelets | [5] |

| Arachidonate 15-lipoxygenase-1 (15-LOX-1) | 0.25 | SF9 cells | [5] |

| Arachidonate 15-lipoxygenase-2 (15-LOX-2) | 0.11 | SF9 cells | [5] |

| Arachidonate 12/15-lipoxygenase | 0.1 | SF9 cells | [5] |

| Arachidonate 15-lipoxygenase (15-LOX) | 1.7 | Nucleated platelets | [5] |

| 15-Lipoxygenase (15-LOX) | 3.8 | Not Specified | [6] |

| Soybean 15-Lipoxygenase | 12 | Not Specified | [7] |

| Soybean 15-Lipoxygenase | 9 | Not Specified | |

| Soybean lipoxygenase | 0.45 | Not Specified | [5] |

Table 2: Receptor Tyrosine Kinase (RTK) and Other Kinase Inhibition

| Target | IC₅₀ (µM) | Assay Type | Reference(s) |

| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 0.9 | Kinase Assay | [6] |

| HER2/neu | Inhibited at ≤ 10 µM | Autophosphorylation Assay | [8] |

| Voltage-activated Ca²⁺ channels | 18.6 | Electrophysiology | [9] |

Table 3: Cellular Effects and Other Activities

| Activity | IC₅₀ (µM) | Cell Line/Context | Reference(s) |

| Inhibition of IGF-1 mediated cell growth | 24.6 | MCF-7 breast cancer cells | [6] |

| Inhibition of IGF-1 specific growth | ~30 | Cultured breast cancer cells | [8][10] |

| Growth inhibition | 10-15 | MCF-7/HER2-18 cells | [11] |

| Inhibition of TNFα-stimulated microglial activation | 8 ± 3 | EOC-20 microglia | [2] |

| Inhibition of TNFα-stimulated PGE₂ production | 0.841 | EOC-20 microglia | [2] |

| Growth inhibition | 45.646 | HepG2 cells | [2] |

Core Molecular Targets and Signaling Pathways

NDGA's pleiotropic effects stem from its ability to interact with a multitude of molecular targets. The primary mechanisms of action are detailed below.

Lipoxygenase (LOX) Inhibition

NDGA is a well-established pan-inhibitor of lipoxygenases, enzymes crucial for the biosynthesis of leukotrienes and other lipid mediators of inflammation.[5] By inhibiting LOX isoforms, particularly 5-LOX, NDGA effectively suppresses inflammatory pathways.[2][8] The proposed mechanism involves NDGA's antioxidant properties, which maintain the catalytic iron of LOX in its inactive Fe²⁺ state, thereby breaking the redox cycle required for enzyme activity.[5]

References

- 1. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 2. Nordihydroguaiaretic acid | CAS#:500-38-9 | Chemsrc [chemsrc.com]

- 3. Identification of State-Dependent Blockers for Voltage-Gated Calcium Channels Using a FLIPR-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of IGF-1R and Lipoxygenase by Nordihydroguaiaretic Acid (NDGA) Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and c-erbB2/HER2/neu receptors and suppresses growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nordihydroguaiaretic acid inhibits voltage-activated Ca2+ currents independently of lipoxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]